![molecular formula C13H14BrF2NO4S B1446156 8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704065-68-8](/img/structure/B1446156.png)

8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Vue d'ensemble

Description

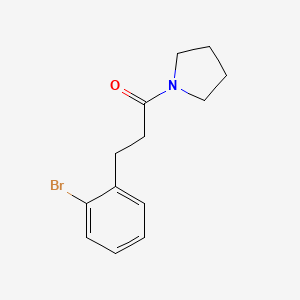

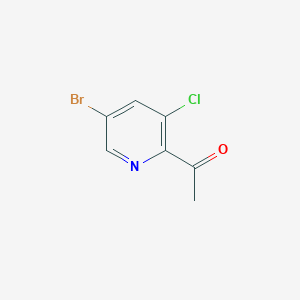

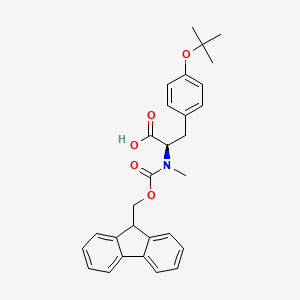

The compound “8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical substance with the molecular formula C13H14BrF2NO4S . It has a molecular weight of 398.22 .

Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic system, which is a type of cyclic system characterized by two rings sharing a single atom . In this case, the shared atom is a nitrogen atom, and the rings are a seven-membered dioxa ring and a four-membered azaspiro ring .

Applications De Recherche Scientifique

Nonlinear Optical Material Applications

Single Crystal Growth and Characterization : The compound 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), which shares a structural similarity with the compound , has been studied for its potential in nonlinear optical devices. It has demonstrated effectiveness as a material for frequency doublers of laser diodes in the blue region after undergoing processes like recrystallization and single crystal growth using the Bridgman technique (Kagawa et al., 1994).

Optical Properties and Device Application : Another study on APDA, a structurally related compound, demonstrated its capability to produce second-harmonic beams in a 380–450 nm wavelength region, under collinear type I phase-matching conditions. This finding emphasizes its potential in nonlinear optical properties and applicability in devices (Sagawa et al., 1993).

Blue Light Emission in Laser Diode : A study involving a laser diode pumped ring resonator with APDA showcased blue second-harmonic emission, highlighting its application in laser technology and nonlinear optics (Sagawa et al., 1995).

Synthesis and Structural Studies

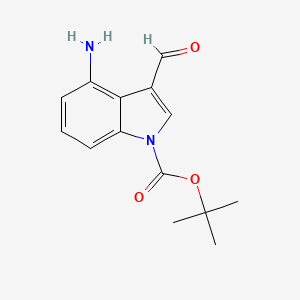

Synthesis of 8-oxa-2-azaspiro[4.5]decane : A synthesis method has been developed for 8-oxa-2-azaspiro[4.5]decane, a compound similar to the one , showing promise for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).

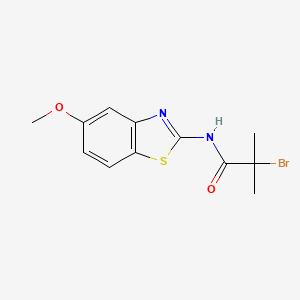

Structural Elucidation of Related Compounds : Research on similar compounds, such as benzothiazinone BTZ043, which includes a 1,4-dioxa-8-azaspiro[4.5]decane structure, has been conducted to understand their molecular structure and conformational properties (Richter et al., 2022).

Biomedical Applications

Antibacterial Evaluation : Compounds like 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and tested for antibacterial activity, indicating the potential medical applications of structurally related compounds (Natarajan et al., 2021).

Synthesis of Radioactive Ligands for Imaging : Research on 1-oxa-8-azaspiro[4.5]decane derivatives, similar in structure to the compound , has led to the development of radioligands for sigma-1 receptors, suggesting potential use in brain imaging and tumor detection (Tian et al., 2020).

Environmental Applications

- Removal of Carcinogenic Azo Dyes : A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, which is structurally related to the compound , has been used to remove carcinogenic azo dyes from water, demonstrating its potential in environmental cleanup (Akceylan et al., 2009).

Propriétés

IUPAC Name |

8-(2-bromo-4,5-difluorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrF2NO4S/c14-9-7-10(15)11(16)8-12(9)22(18,19)17-3-1-13(2-4-17)20-5-6-21-13/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBYCPNFMZYEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrF2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

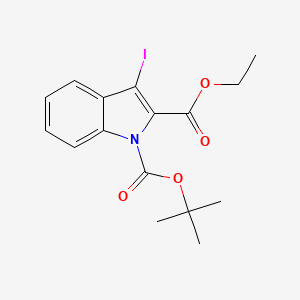

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)

![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)

![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)

![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)